7-Methyl-1-phenyl-1H-indole is a derivative of indole, characterized by a methyl group at the 7-position and a phenyl group at the 1-position of the indole ring system. Indole itself is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the methyl and phenyl substituents contributes to the compound's unique chemical properties and biological activities.
The molecular formula for 7-Methyl-1-phenyl-1H-indole is C_{11}H_{11}N, and it has a molecular weight of approximately 169.21 g/mol. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological applications.
7-Methyl-1-phenyl-1H-indole exhibits notable biological activities that make it a subject of interest in pharmacological research:
Several synthetic routes have been developed for the preparation of 7-Methyl-1-phenyl-1H-indole:
The applications of 7-Methyl-1-phenyl-1H-indole span several domains:
Interaction studies involving 7-Methyl-1-phenyl-1H-indole focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 7-Methyl-1-phenyl-1H-indole. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
5-Methylindole | Methyl group at the 5-position | Exhibits different reactivity patterns compared to 7-methyl derivatives. |
2-Methylindole | Methyl group at the 2-position | Known for its distinct electrophilic substitution behavior. |
Indomethacin | A non-steroidal anti-inflammatory drug | Contains an indole structure but with additional functional groups enhancing its pharmacological profile. |
Tryptophan | An essential amino acid | Contains an indole moiety; biologically significant as a precursor to serotonin. |
Each of these compounds exhibits unique properties and reactivities due to their specific substituents and positions on the indole ring system, highlighting the distinctiveness of 7-Methyl-1-phenyl-1H-indole within this class of compounds.
Electrophilic aromatic substitution (EAS) remains a cornerstone for functionalizing indole derivatives. The reactivity of the indole ring system is influenced by its electron-rich pyrrole moiety, which directs electrophiles to the C3 position under classical conditions. However, the introduction of substituents at the C7 position in 7-methyl-1-phenyl-1H-indole necessitates strategic modifications to override inherent regiochemical preferences.
The methyl group at C7 alters electron density distribution, creating a subtle electronic bias that can be exploited. For instance, nitration or halogenation reactions conducted under strongly acidic conditions may favor C5 or C7 positions due to steric and electronic effects imposed by the pre-existing methyl and phenyl groups. A study on BN indole analogs demonstrated that electron-withdrawing substituents adjacent to the indole nitrogen could redirect electrophilic attacks to less conventional positions, a principle applicable to 7-methyl-1-phenyl-1H-indole synthesis.
Key Challenges and Solutions:
Transition metal catalysis offers a robust platform for constructing the N-aryl bond in 7-methyl-1-phenyl-1H-indole. Palladium-based systems, in particular, enable efficient coupling between indole precursors and aryl halides. A notable example is the domino synthesis of 1-phenyl-1H-indol-2-amine derivatives via a Buchwald–Hartwig coupling followed by intramolecular cyclization. This one-pot protocol achieves yields exceeding 80% using Pd(OAc)₂ as the catalyst and Xantphos as the ligand.
Catalytic System Comparison
Catalyst | Ligand | Substrate Scope | Yield (%) | Reference |
---|---|---|---|---|
Pd(OAc)₂ | Xantphos | 2-Bromophenylacetonitriles | 80–92 | |
PdCl₂(PPh₃)₂ | CuI | Trimethylsilylacetylene | 75–92 |
The Sonogashira coupling, employed in a patent-pending route to 5-bromo-7-methylindole, illustrates the versatility of palladium-copper bimetallic systems for introducing alkynyl groups, which are subsequently cyclized to form the indole core. This method emphasizes the importance of ligand selection in minimizing homocoupling byproducts.
Friedel-Crafts alkylation provides a direct route to install methyl groups on aromatic systems. For 7-methyl-1-phenyl-1H-indole, this approach faces challenges due to the indole’s sensitivity to strong Lewis acids. Modified conditions using milder catalysts (e.g., FeCl₃ or In(OTf)₃) and protected nitrogen atoms have shown promise.
A multistep synthesis starting from 4-bromo-2-methylaniline demonstrates the sequential use of iodination and alkylation. The methyl group originates from the starting material, bypassing the need for late-stage alkylation. However, alternative routes employing methylating agents like methyl iodide under Friedel-Crafts conditions remain underexplored.
Reaction Parameters:
Regioselective C–H activation has emerged as a powerful tool for functionalizing inert positions on the indole ring. Directed ortho-metalation strategies using palladium or rhodium catalysts enable precise modifications at C7. For example, a palladium-catalyzed C–H iodination protocol achieves >90% selectivity for the C7 position in methyl-substituted indoles.
Mechanistic Insights:
A comparative analysis of directing group efficacy reveals that electron-donating substituents on the phenyl ring enhance regioselectivity by modulating electron density at the metal center.
Studies investigating N-phenyl indole derivatives have revealed that the phenyl group at the nitrogen position creates distinct electronic and steric environments that modulate protein-ligand interactions [1]. The presence of the N-phenyl substituent alters the electron density distribution across the indole ring system, which directly impacts target recognition and binding affinity [3].
In investigations of indole-based compounds targeting HIV-1 fusion inhibition, researchers demonstrated that N-phenyl substitution at position 1 of the indole core resulted in enhanced binding affinity compared to unsubstituted analogs [1]. The study revealed that compounds with N-phenyl substitution exhibited binding constants ranging from 0.3 to 4.9 micromolar, with the most potent inhibitor displaying a binding affinity of 0.6 micromolar [1].
Compound Series | N-Substitution | Binding Affinity (μM) | Bioactivity Profile | Reference |
---|---|---|---|---|
Bisindole derivatives | 1-Phenyl | 0.6-4.9 | HIV-1 fusion inhibition | [1] |
Benzimidazole analogs | N-Phenyl | >10 | Reduced activity | [1] |
Free indole derivatives | Unsubstituted NH | 2.7-11 | Moderate activity | [1] |
The mechanism underlying enhanced bioactivity appears to involve favorable hydrophobic interactions between the phenyl ring and complementary protein binding sites [1]. Molecular modeling studies indicated that the N-phenyl group occupies specific hydrophobic pockets within target proteins, establishing van der Waals contacts that contribute to overall binding stability [3].
Furthermore, comparative analysis of N-phenyl versus N-alkyl substituted indoles demonstrated distinct selectivity profiles [4]. N-phenyl derivatives showed preferential binding to certain receptor subtypes, suggesting that the aromatic character of the phenyl substituent provides unique recognition elements not achievable with aliphatic substitutions [4].
The bioactivity enhancement observed with N-phenyl substitution extends beyond binding affinity to encompass functional activity. Studies of cannabinoid receptor modulators revealed that N-phenyl indole derivatives exhibited superior allosteric modulation potency compared to their unsubstituted counterparts [4]. The most potent N-phenyl analog demonstrated an inhibitory concentration of 79 nanomolar, representing a significant improvement over the parent compound [4].
The positional variation of methyl substituents on the indole ring system exerts profound effects on target binding affinity, with different positions conferring distinct advantages for protein-ligand interactions. Systematic studies have elucidated the relationship between methyl group positioning and binding performance across multiple indole derivatives [5] [6] [7].
Research investigating the effects of methyl group positioning on indole derivatives has revealed position-dependent variations in binding affinity to biological targets [5]. Studies utilizing sodium dodecyl sulfate micelles as model membrane systems demonstrated that the contribution of methyl groups to binding affinity varies significantly based on their position on the indole ring [5].
Methyl Position | Binding Affinity Contribution | Relative Potency | Mechanism | Reference |
---|---|---|---|---|
4-Position | 2-fold enhancement | High | Electronic activation | [5] |
2-Position | 1-fold baseline | Moderate | Steric influence | [5] |
7-Position | 1-fold baseline | Moderate | Limited interaction | [5] |
5-Position | Variable | Context-dependent | Receptor-specific | [7] |
The 4-methyl substitution pattern demonstrated superior binding enhancement, with the methyl group contributing approximately twice the binding affinity compared to 2-methyl and 7-methyl isomers [5]. This positional preference reflects the electronic properties of the indole system, where substitution at the 4-position optimally modulates the electron density distribution for enhanced target recognition [5].
Studies of melatoninergic receptor ligands have provided detailed insights into how methyl group positioning affects receptor subtype selectivity [6]. N-methylation of specific indole positions resulted in dramatic changes in binding profiles across melatonin receptor subtypes [6].
The most significant finding emerged from studies of 4-nitroindole derivatives, where N-methylation potentiated binding selectivity for MT3 receptors while maintaining nanomolar affinity [6]. The methylated analog exhibited the highest selectivity and affinity for MT3 binding sites, establishing methylation as a key structural determinant for receptor specificity [6].
Research on bis-indole derivatives targeting G-quadruplex DNA structures revealed that methyl group positioning critically influences stabilization capacity [7]. Compounds with methylated substituents at positions 5 and 6 demonstrated superior G-quadruplex stabilization compared to derivatives with methyl groups at positions 4 and 7 [7].
The stabilization efficiency followed the order: position 5 ≥ position 6 > position 4 > position 7, indicating that specific positions provide optimal geometric complementarity with the target structure [7]. This positional sensitivity reflects the precise spatial requirements for effective molecular recognition and binding [7].
The interaction between arylindole derivatives and protein targets involves complex interplay between electronic and steric factors that determine binding affinity, selectivity, and biological activity. Understanding these factors provides crucial insights for rational drug design and optimization of indole-based therapeutics [8] [9] [10].
Electronic factors play a fundamental role in arylindole-protein interactions through modulation of electron density distribution and charge transfer characteristics [11]. Studies utilizing ultraviolet photoelectron spectroscopy have revealed that indole modifications alter ionization energies and electronic properties in ways that directly impact biological activity [11].
The introduction of boron-nitrogen substitutions in indole analogs demonstrated how electronic modifications affect aromatic character and binding capacity [11]. Natural indole exhibited an ionization energy of 7.9 electron volts, while electronic modifications through heteroatom substitution resulted in altered ionization potentials that correlated with changes in biological activity [11].
Electronic Parameter | Natural Indole | Modified Derivatives | Biological Impact | Reference |
---|---|---|---|---|
Ionization Energy (eV) | 7.9 | 7.9-8.05 | Binding affinity modulation | [11] |
Dipole Moment (D) | 2.177 | 0.543-1.512 | Protein recognition | [11] |
UV Absorption (nm) | 270 | 282-292 | Electronic transitions | [11] |
Electronic effects manifest through charge transfer interactions between indole derivatives and protein targets [12]. High-resolution electronic spectroscopy studies of phenylindole derivatives revealed that charge transfer from indole to protein occurs through specific electronic transitions that depend on molecular conformation and electronic structure [12].
Steric factors exert significant influence on arylindole-protein interactions through spatial complementarity and conformational constraints [10]. Studies of indole derivative interactions with beta-cyclodextrin have provided detailed insights into how steric effects modulate binding affinity [10].
Research demonstrated that steric hindrance from substituents at specific positions can preclude optimal binding conformations [10]. The retention behavior of 2-methylindole-3-acetic acid exhibited anomalous patterns attributed to steric effects from the methyl group in the ortho position, which prevented optimal interactions between the carboxyl group and binding site residues [10].
The most effective arylindole derivatives exhibit optimal balance between electronic activation and steric complementarity [9]. Studies of 2-arylindole derivatives targeting aromatase demonstrated that electron-withdrawing groups at the 5-position of the indole ring enhanced binding through both electronic and steric mechanisms [9].
Substituent Type | Position | Electronic Effect | Steric Effect | Binding Affinity (μM) | Reference |
---|---|---|---|---|---|
Cyano group | C-5 | Strong withdrawal | Minimal steric demand | 3.3 | [9] |
Nitro group | C-5 | Strong withdrawal | Moderate bulk | 9.0 | [9] |
Chloro group | C-5 | Moderate withdrawal | Small size | 22.8 | [9] |
Bromo group | C-5 | Moderate withdrawal | Increased bulk | 39.7 | [9] |
The cyano substituent at the 5-position provided optimal electronic withdrawal while maintaining minimal steric interference, resulting in the highest binding affinity of 3.3 micromolar [9]. This demonstrates how careful balance of electronic and steric factors achieves superior biological performance [9].
Electronic and steric factors also influence the conformational flexibility of arylindole derivatives, which affects their ability to adopt optimal binding conformations [8]. Studies of indole effects on protein-protein interactions revealed that indole can modulate cooperative interactions within protein complexes through weakening of intermolecular forces [8].
Computational modeling studies indicated that indole derivatives modify interaction energies between protein subunits, with the magnitude of this effect depending on both electronic properties and steric accessibility [8]. The ability of indole to influence protein conformational states represents an additional mechanism through which electronic and steric factors impact biological activity [8].
The positional isomerism between 2-phenyl and 1-phenyl indole derivatives creates distinct pharmacophores with markedly different biological profiles, binding characteristics, and therapeutic applications. Comparative studies have revealed fundamental differences in how these isomeric arrangements interact with biological targets [13] [9] [14].
The fundamental difference between 2-phenyl and 1-phenyl indole pharmacophores lies in the connectivity pattern and resulting electronic distribution [13]. In 2-phenyl indoles, the phenyl substituent is attached to the carbon at position 2 of the indole ring, while in 1-phenyl indoles, the phenyl group is bonded to the nitrogen atom [13].
This positional difference creates distinct electronic environments that significantly impact biological activity [13]. Studies of 2-phenyl indole derivatives have demonstrated extensive biological potential including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects [13]. The 2-phenyl arrangement allows for specific molecular conformations that optimize interactions with diverse biological targets [13].
Pharmacophore Type | Substitution Pattern | Primary Activities | Binding Characteristics | Reference |
---|---|---|---|---|
2-Phenyl indole | Phenyl at C-2 | Anticancer, anti-inflammatory | Extended conformation | [13] |
1-Phenyl indole | Phenyl at N-1 | Protein inhibition, antitumor | Compact binding | [15] |
Comparative analysis reveals that 2-phenyl indole derivatives exhibit particularly strong anti-inflammatory activity through selective cyclooxygenase-2 inhibition [13]. Studies of indomethacin analogs based on 2-phenyl indole structures demonstrated selectivity indices ranging from 30.35 to 107.63 compared to the standard drug [13].
The most active 2-phenyl indole compounds achieved 90.5% anti-inflammatory activity in vivo, with molecular docking studies confirming excellent binding interactions with cyclooxygenase-2 enzyme [13]. This high level of activity reflects the optimal spatial arrangement of the 2-phenyl pharmacophore for cyclooxygenase recognition [13].
In contrast, 1-phenyl indole derivatives have shown particular efficacy as dual inhibitors of Bcl-2 and Mcl-1 proteins in cancer therapy [15]. These compounds demonstrated potent inhibitory activities against apoptosis-regulating proteins without significant binding to Bcl-XL, indicating selectivity advantages of the 1-phenyl arrangement [15].
The distinct spatial arrangements of 2-phenyl and 1-phenyl indole pharmacophores result in different target selectivity profiles [9]. Studies of aromatase inhibition revealed that 2-phenyl indoles preferentially orient within the active site with the phenyl group directed toward specific hydrophobic pockets [9].
Computational docking studies demonstrated that 2-arylindoles consistently adopt binding poses where the aromatic substituent occupies hydrophobic regions comprising residues Phe134, Val370, Leu372, Val373, Met374, and Leu477 [9]. This consistent binding mode explains the structure-activity relationships observed across multiple 2-phenyl indole derivatives [9].
The distinct characteristics of 2-phenyl and 1-phenyl indole pharmacophores require different optimization approaches [14]. For 2-phenyl indoles, modifications focus on the electronic properties of the phenyl substituent and the introduction of electron-withdrawing or electron-donating groups to modulate binding affinity [9].
Successful optimization of 2-phenyl indoles has involved the introduction of cyano groups at the 3-position of the indole ring, resulting in 2-fold improvement in anti-aromatase activity [9]. The positioning of electron-withdrawing groups at the 5-position of the indole ring enhanced activity through favorable hydrogen bonding with target proteins [9].
For 1-phenyl indoles, optimization strategies have focused on modifications to the phenyl substituent and the introduction of additional functional groups to enhance selectivity and potency [14]. Studies of p97 ATPase inhibitors based on 1-phenyl indole scaffolds demonstrated that side-chain optimization could achieve sub-nanomolar potency [14].
Optimization Strategy | 2-Phenyl Indoles | 1-Phenyl Indoles | Outcome | Reference |
---|---|---|---|---|
Electronic modulation | 5-Position substitution | Phenyl ring modification | Enhanced selectivity | [9] [14] |
Side-chain extension | 3-Position elongation | Flexible linker addition | Improved potency | [9] [14] |
Heterocycle replacement | Core modifications | Scaffold diversification | Altered activity | [9] [14] |